molecular formula C14H20N2O3S2 B4584830 N-methyl-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide

N-methyl-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide

Cat. No. B4584830
M. Wt: 328.5 g/mol
InChI Key: NSBVHGASDABAOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide compounds, including those similar to N-methyl-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide, often involves steps that may include the formation of sulfonyl compounds through reactions involving sulfonation, amidation, and further modifications to introduce specific functional groups such as methylthio and piperidinylcarbonyl groups. Compounds like N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide have been synthesized and structurally characterized, indicating the potential methodologies that could be applied to synthesize compounds with similar backbones (Mohamed-Ezzat, Kariuki, & Azzam, 2023).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide compounds is often elucidated using techniques such as X-ray crystallography, which reveals details about the arrangement of atoms, molecular conformation, and interactions such as hydrogen bonding that contribute to the stability and properties of the molecules. Studies on compounds like N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide provide insights into the structural aspects of these molecules, including crystal packing and intermolecular interactions (Al-Hourani et al., 2016).

Scientific Research Applications

HIV-1 Infection Prevention

The synthesis and structural characterization of methylbenzenesulfonamide derivatives have shown potential in the development of small molecular antagonists targeting the prevention of human HIV-1 infection. These compounds, through their active groups such as pyridine and benzenesulfonyl, offer a promising foundation for novel drug development aimed at combating HIV-1 (Cheng De-ju, 2015).

Anticancer Activity

A novel series of N-acyl-4-chloro-5-methyl-2-(R1-methylthio)benzenesulfonamides have been synthesized and evaluated for their anticancer activity towards human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). These compounds have shown growth inhibition in a significant range, highlighting their potential as therapeutic agents against various cancers (B. Żołnowska et al., 2015).

Inhibitors of Carbonic Anhydrases

Research into benzenesulfonamides incorporating various moieties has identified potent inhibitors against human carbonic anhydrase isozymes, relevant in treating conditions like glaucoma, epilepsy, obesity, and cancer. These compounds, particularly those with aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl-, or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties, have displayed low nanomolar activity against these enzymes, underscoring their therapeutic potential (A. Alafeefy et al., 2015).

Corrosion Inhibition

Quantum chemical and molecular dynamic simulation studies have been conducted on piperidine derivatives to predict their efficiency in inhibiting the corrosion of iron. These studies provide insights into the adsorption behaviors and inhibition properties of these compounds, offering a scientific basis for developing new corrosion inhibitors in industrial applications (S. Kaya et al., 2016).

Cognitive Enhancing Properties

SB-399885, a compound structurally related to the chemical name provided, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties. This discovery opens new avenues for treating cognitive deficits associated with diseases like Alzheimer's and schizophrenia (W. Hirst et al., 2006).

properties

IUPAC Name

N-methyl-4-methylsulfanyl-3-(piperidine-1-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S2/c1-15-21(18,19)11-6-7-13(20-2)12(10-11)14(17)16-8-4-3-5-9-16/h6-7,10,15H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBVHGASDABAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-(methylsulfanyl)-3-(piperidin-1-ylcarbonyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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